Vilanterol works by binding to beta2-adrenergic receptors in the airways, causing them to activate. This activation triggers a cascade of cellular events that ultimately leads to the relaxation of smooth muscle cells surrounding the airways. This relaxation allows the airways to open more widely, resulting in easier breathing and reduced symptoms of COPD and asthma like wheezing, coughing, and shortness of breath [].
Vilanterol offers several advantages over other LABAs:
Vilanterol has been extensively studied in clinical trials for its efficacy and safety in treating COPD and asthma. Here are some key research applications:
Health Hazard;Environmental Hazard